molecular formula C20H32O5 B1671539 Epoprostenol CAS No. 35121-78-9

Epoprostenol

Cat. No.: B1671539
CAS No.: 35121-78-9
M. Wt: 352.5 g/mol
InChI Key: KAQKFAOMNZTLHT-OZUDYXHBSA-N
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Description

Epoprostenol is a synthetic prostaglandin, specifically a prostacyclin, which acts as a potent vasodilator and inhibitor of platelet aggregation. It is primarily used in the treatment of pulmonary arterial hypertension and is known for its ability to improve exercise capacity and reduce symptoms associated with this condition .

Mechanism of Action

Mode of Action

Epoprostenol interacts with its targets, the IP receptors, to exert two major pharmacological actions :

Biochemical Pathways

This compound affects the prostacyclin signaling pathway . Upon binding to the IP receptors, it activates the adenylate cyclase enzyme, leading to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels then lead to vasodilation and inhibition of platelet aggregation .

Pharmacokinetics

This compound is rapidly metabolized and has a short half-life of approximately 6 minutes . It is primarily excreted in the urine (84%) and to a lesser extent in the feces (4%) . These ADME properties influence the bioavailability of this compound, necessitating its administration via continuous intravenous infusion .

Result of Action

The molecular and cellular effects of this compound’s action include:

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, new formulations of this compound that are stable at room temperature have been developed, which could potentially enhance its therapeutic utility . Furthermore, the individual patient’s physiological condition, such as the severity of pulmonary arterial hypertension, can also impact the drug’s effectiveness .

Biochemical Analysis

Biochemical Properties

Epoprostenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The major pharmacological actions of this compound are direct vasodilation of pulmonary and systemic arterial vascular beds, and inhibition of platelet aggregation . These actions are mediated through the activation of G protein-coupled receptors on platelets and endothelial cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In the context of pulmonary hypertension, this compound reduces pulmonary pressures without lowering systemic blood pressure . It also improves right ventricular stroke volume in patients undergoing cardiac surgery .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and alters gene expression . The reduction in platelet aggregation results from this compound’s activation of intracellular adenylate cyclase and the resultant increase in cyclic adenosine monophosphate concentrations within the platelets .

Temporal Effects in Laboratory Settings

The cardiovascular effects of this compound during infusion disappear within 30 minutes of the end of administration . This indicates the product’s stability and degradation over time. More detailed studies are needed to understand the long-term effects of this compound on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At low doses, there is vagally mediated bradycardia, but at higher doses, this compound causes reflex tachycardia in response to direct vasodilation and hypotension

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized to two primary metabolites: 6-keto-PGF1α (formed by spontaneous degradation) and 6,15-diketo-13,14-dihydro-PGF1α (enzymatically formed), both of which have pharmacological activity orders of magnitude less than this compound in animal test systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: Epoprostenol is synthesized through a multi-step process starting from prostaglandin endoperoxidesThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: Epoprostenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its stability and efficacy .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogenating agents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are studied for their potential therapeutic applications and improved pharmacokinetic properties .

Scientific Research Applications

Epoprostenol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying prostaglandin synthesis and reactions. In biology, it serves as a tool for investigating the mechanisms of vasodilation and platelet aggregation inhibition. In medicine, this compound is extensively used in the treatment of pulmonary arterial hypertension and other cardiovascular conditions. Industrially, it is employed in the development of new therapeutic agents and drug delivery systems .

Comparison with Similar Compounds

Epoprostenol is often compared with other prostacyclin analogs such as treprostinil, iloprost, and beraprost. While all these compounds share similar mechanisms of action, this compound is unique in its rapid onset of action and short half-life, making it suitable for acute management of pulmonary arterial hypertension. Treprostinil and iloprost, on the other hand, have longer half-lives and are used for chronic management. Beraprost is an oral prostacyclin analog with a longer duration of action compared to this compound .

Properties

IUPAC Name

(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h8,10-11,14,16-19,21-22H,2-7,9,12-13H2,1H3,(H,23,24)/b11-10+,15-8-/t14-,16+,17+,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQKFAOMNZTLHT-OZUDYXHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022988
Record name Epoprostenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prostaglandin I2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001335
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Prostaglandins are present in most body tissues and fluids and mediate many biological functions. Epoprostenol (PGI2) is a member of the family of prostaglandins that is derived from arachidonic acid. The major pharmacological actions of epoprostenol is ultimately inhibition of platelet aggregation. Prostacycline (PGI2) from endothelial cells activate G protein-coupled receptors on platelets and endothelial cells. This activation causes adenylate cyclase to produce cyclic AMP which inhibits further platelet activation and activates protein kinase A. Cyclic AMP also prevents coagulation by preventing an increase in intracellular calcium from thromboxane A2 binding. PKA then continues the cascade by phosphorylating and inhibiting myosin light-chain kinase which leads to smooth muscle relaxation and vasodilation. Notably, PGI2 and TXA2 work as physiological antagonists.
Record name Epoprostenol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01240
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

35121-78-9
Record name Prostacyclin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35121-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epoprostenol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035121789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epoprostenol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01240
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Epoprostenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPOPROSTENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DCR9Z582X0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Prostaglandin I2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001335
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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